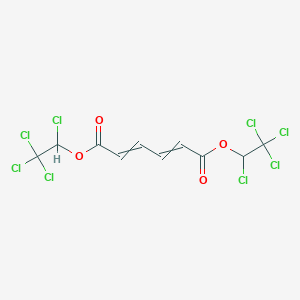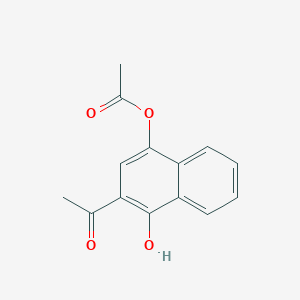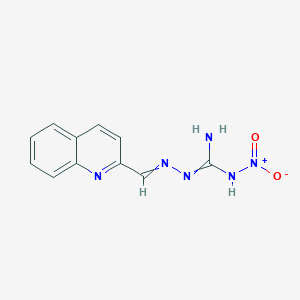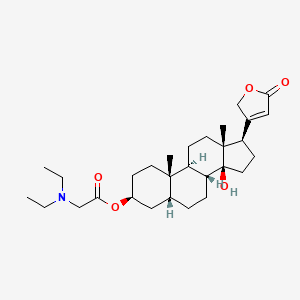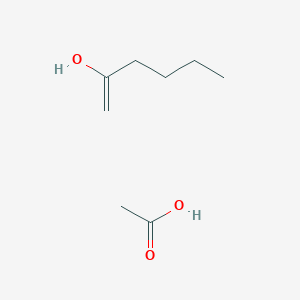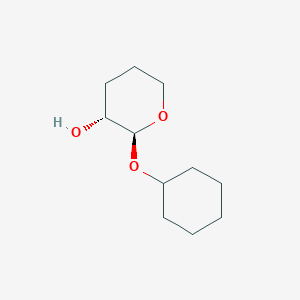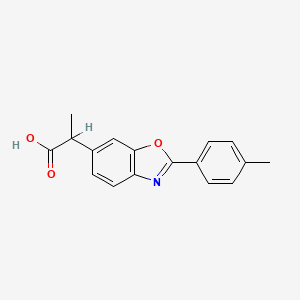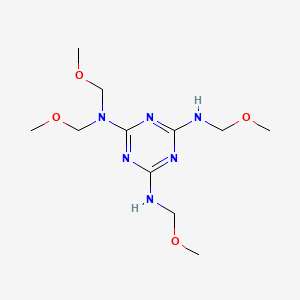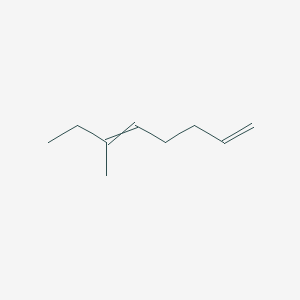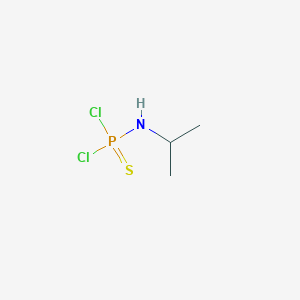- CAS No. 53475-14-2](/img/structure/B14657079.png)
Diazene, [5-(1,1-dimethylethyl)-2-thienyl](2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is a complex organic compound characterized by its unique structure, which includes a diazene group, a thienyl ring, and a dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- typically involves multiple steps, starting with the preparation of the thienyl and dinitrophenyl precursors. These precursors are then subjected to diazotization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diazene, bis(1,1-dimethylethyl)-
- Azobenzene
- Diimide
Uniqueness
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
53475-14-2 |
|---|---|
Formule moléculaire |
C14H14N4O4S |
Poids moléculaire |
334.35 g/mol |
Nom IUPAC |
(5-tert-butylthiophen-2-yl)-(2,4-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H14N4O4S/c1-14(2,3)12-6-7-13(23-12)16-15-10-5-4-9(17(19)20)8-11(10)18(21)22/h4-8H,1-3H3 |
Clé InChI |
OAJYIRWSTLCMOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(S1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



